N-(2-(Ethylamino)ethyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide
Description
N-(2-(Ethylamino)ethyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is a quinoline-3-carboxamide derivative characterized by:
- A 4-hydroxy-2-oxo-1,2-dihydroquinoline core.
- A methyl group at position 1.
- A carboxamide substituent at position 3, functionalized with a 2-(ethylamino)ethyl side chain.
This compound belongs to a class of 4-hydroxyquinoline-2-one derivatives, which exhibit diverse biological activities, including analgesic and anti-inflammatory properties . Its structural design aligns with efforts to optimize stability and bioactivity by modifying substituents on the quinoline core and carboxamide group .
Properties
Molecular Formula |
C15H19N3O3 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
N-[2-(ethylamino)ethyl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C15H19N3O3/c1-3-16-8-9-17-14(20)12-13(19)10-6-4-5-7-11(10)18(2)15(12)21/h4-7,16,19H,3,8-9H2,1-2H3,(H,17,20) |
InChI Key |
KRANDQDVNIQZGE-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCNC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Ethylamino)ethyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction is carried out under basic conditions, often using a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction yields protected piperazines, which can be further deprotected and cyclized to form the desired quinoline structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Ethylamino)ethyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine and hydroxyl groups, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
N-(2-(Ethylamino)ethyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(2-(Ethylamino)ethyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Observations:
- Carboxamide Substituent: The target compound’s 2-(ethylamino)ethyl group distinguishes it from aryl-substituted analogs (e.g., chlorophenyl, pyridinyl). This alkylamino chain may enhance solubility and reduce steric hindrance compared to bulky aryl groups .
- Core Modifications: Analogs like tasquinimod incorporate 5-methoxy and trifluoromethylphenyl groups, enhancing specificity for immunomodulatory targets .
- Stability: Tertiary amino groups in position 4 (e.g., in 4-N-R,R'-amino derivatives) are prone to decarboxylation, whereas primary/secondary amines (e.g., ethylaminoethyl) improve stability .
Biological Activity
N-(2-(Ethylamino)ethyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide, a compound derived from the quinoline family, has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity based on diverse research findings, including synthesis methods, biological evaluations, and case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure is characterized by a quinoline core, which is known for its diverse pharmacological properties.
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity, particularly as a selective inhibitor of the KGFR (keratinocyte growth factor receptor) tyrosine kinase. A study demonstrated that dietary administration of this compound in APC(Min/+) mice resulted in a notable reduction in the growth of small intestinal polyps without overt toxicities . This suggests its potential as a chemopreventive agent against colorectal cancer.
| Study | Model | Outcome |
|---|---|---|
| APC(Min/+) Mice | In vivo | Reduced polyp growth |
2. Antiviral Activity
The compound has also been evaluated for its antiviral properties, particularly against HIV-1. A series of derivatives based on the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold were synthesized and tested for their ability to inhibit HIV replication. While moderate antibacterial activity was noted, the integrase inhibitory effects were less pronounced at concentrations below 100 µM .
| Activity | IC50 (µM) | Remarks |
|---|---|---|
| Integrase Inhibition | 16 ± 6 (example) | Moderate activity observed |
| Antibacterial Activity | MIC not specified | Moderate activity observed |
The mechanism by which this compound exerts its effects involves interaction with specific enzymes and receptors in cancerous cells and viral pathogens. The inhibition of tyrosine kinases is particularly relevant in cancer therapy, as these enzymes play crucial roles in cell proliferation and survival.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Colon Cancer Prevention : In a controlled study involving APC(Min/+) mice, the administration of the compound led to a significant decrease in polyp development, suggesting its role as a preventive agent against colorectal cancer .
- Antiviral Efficacy : In vitro studies indicated that derivatives of this compound could potentially block HIV replication; however, further optimization is required to enhance their efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
